molecular formula C20H24N2O5S B2829583 3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896290-55-4

3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No. B2829583
CAS RN: 896290-55-4
M. Wt: 404.48
InChI Key: BRJRFQFDOHUUPW-UHFFFAOYSA-N
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Description

“3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

  • A review focused on novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. This research highlights the development of anti-ulcer drugs and the synthesis process's impact on impurity formation, which could provide insights into optimizing the synthesis of related benzamide compounds for medical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Pharmacological Properties of Similar Structures

  • Another study reviews the pharmacological properties and clinical use of metoclopramide, a benzamide derivative with applications in gastrointestinal diagnostics and various types of vomiting and gastro-intestinal disorders. This review could offer a framework for understanding the pharmacological exploration of benzamide derivatives (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Chemical Modifications and Bioactivities

  • Research on the chemical modification of xylan to produce biopolymer ethers and esters with specific properties, including functional groups similar to those in the queried compound, indicates the potential for developing new materials with tailored chemical and physical properties. This work suggests avenues for the chemical modification and application of complex organic molecules in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Bioactive Heterocyclic Compounds

  • An overview of the bioactivities, pharmacological properties, and potential as alternative medicine of osthole, a natural product found in several medicinal plants, showcases the interest in natural and synthetic compounds with diverse biological activities. This review provides a context for the exploration of benzamide derivatives and related compounds in the search for new therapeutic agents (Zhang, Leung, Cheung, & Chan, 2015).

Future Directions

The future directions for research on “3-methoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide” and similar compounds could involve further exploration of their potential uses in drug discovery, given the interest in pyrrolidine as a scaffold for biologically active compounds .

properties

IUPAC Name

3-methoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-8-10-19(11-9-17)28(24,25)22-12-4-6-16(22)14-21-20(23)15-5-3-7-18(13-15)27-2/h3,5,7-11,13,16H,4,6,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJRFQFDOHUUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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